molecular formula C21H16N4O B12893370 2-Phenyl-4-isonicotinyl-hydrazino-quinoline CAS No. 159586-78-4

2-Phenyl-4-isonicotinyl-hydrazino-quinoline

Cat. No.: B12893370
CAS No.: 159586-78-4
M. Wt: 340.4 g/mol
InChI Key: NYRMJKINSUORML-UHFFFAOYSA-N
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Description

2-Phenyl-4-isonicotinyl-hydrazino-quinoline is a chemical compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-isonicotinyl-hydrazino-quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .

Mechanism of Action

Properties

CAS No.

159586-78-4

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N'-(2-phenylquinolin-4-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C21H16N4O/c26-21(16-10-12-22-13-11-16)25-24-20-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-17(18)20/h1-14H,(H,23,24)(H,25,26)

InChI Key

NYRMJKINSUORML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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